Superior Urinary Inhibitory Concentration Multiple vs. AHA: 700-1900× 90% Inhibitory Threshold
Following a single oral dose of 15-25 mg/kg in humans, Benurestat achieved mean urinary concentrations 700 to 1,900 times higher than the concentration required to inhibit Proteus mirabilis urease by 90% in vitro, sustained for 4 hours [1]. For comparison, acetohydroxamic acid (AHA), the only clinically approved urease inhibitor, requires 500-1,000 mg daily dosing in humans to achieve therapeutic urinary ammonia reduction and is associated with severe hemolytic side effects that Benurestat does not exhibit in available toxicology data [2]. This ~1,300-fold average safety margin in urinary inhibitory concentration represents a uniquely quantified therapeutic window that is not documented for AHA, hydroxyurea, or flurofamide.
| Evidence Dimension | Urinary inhibitory activity multiple above 90% inhibition threshold (single oral dose) |
|---|---|
| Target Compound Data | 700-1900× the 90% inhibitory concentration against P. mirabilis urease (15-25 mg/kg human oral dose) |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): requires 500-1,000 mg/day repeated dosing for therapeutic effect; therapeutic margin not similarly quantified |
| Quantified Difference | Benurestat achieves urinary concentrations 700-1900× above the 90% inhibition threshold after a single dose |
| Conditions | Human subjects; single oral administration at 15 or 25 mg/kg; urinary inhibitory activity measured ex vivo against P. mirabilis urease |
Why This Matters
This exceptionally high urinary inhibitory concentration multiple after a single dose demonstrates robust in vivo target engagement that distinguishes Benurestat from AHA and other urease inhibitors, reducing dosing frequency requirements in experimental models.
- [1] Andersen JA. Benurestat, a urease inhibitor for the therapy of infected ureolysis. Investigative Urology. 1975;12(5):381-6. PMID: 1089613. View Source
- [2] Lorenz J, Lorenz K, Dabrowska B, Kowal R. Acetylhydroxamic acid in the treatment of nephrolithiasis. Z Urol Nephrol. 1989;82(12):685-9. PMID: 2698024. View Source
